Technical Monograph: Difluoroacetyl Fluoride (CAS 2925-22-6)
Technical Monograph: Difluoroacetyl Fluoride (CAS 2925-22-6)
The Strategic Gateway to Difluoromethylated Bioisosteres
Executive Summary
Difluoroacetyl fluoride (DFAF), CAS 2925-22-6, is a specialized fluorinated building block that serves as a critical electrophile in the synthesis of difluoromethylated (
This guide addresses the technical nuances of handling DFAF, a volatile reagent (bp 2–4 °C), and details its application in late-stage functionalization of drug candidates where the
Part 1: Physicochemical Profile & Safety Architecture
Critical Handling Warning: DFAF has a boiling point of approximately 2–4 °C. At standard laboratory temperatures (20–25 °C), it exists as a gas or a highly volatile liquid. It must be handled using cryogenic techniques or within a sealed, pressure-rated manifold.
| Property | Value | Technical Implication |
| CAS Number | 2925-22-6 | Unique identifier for regulatory compliance. |
| Formula | Difluoromethyl group ( | |
| Boiling Point | 2–4 °C | Requires -78 °C handling. Commercial samples often shipped in cylinders or sealed ampoules. |
| Reactivity | High Electrophilicity | Reacts violently with water/moisture to release HF and difluoroacetic acid. |
| Stability | > Acyl Chlorides | chemically stable to silica gel chromatography (if derivatized), less prone to ketene formation than chlorides. |
Safety Protocol: The "Zero-Moisture" Mandate
-
Containment: All reactions must be performed in flame-dried glassware under a positive pressure of Argon.
-
Scavenging: A saturated base trap (KOH/MeOH) must be connected to the exhaust to neutralize any escaping HF or acyl fluoride vapors.
-
PPE: Double-gloving (Nitrile/Neoprene) and a full face shield are mandatory due to the risk of HF generation upon contact with mucosal moisture.
Part 2: Synthetic Accessibility & Generation
While DFAF is commercially available, its volatility makes shipping and storage logistically difficult. For research applications, in situ generation is the preferred "Expert Method." This bypasses the need for gas cylinders and ensures reagent freshness.
Protocol A: In Situ Generation via Deoxofluorination
Rationale: This method utilizes stable Difluoroacetic acid and converts it to the acid fluoride immediately prior to coupling, minimizing exposure to the volatile intermediate.
Reagents:
-
Difluoroacetic acid (DFAA)
-
Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine) or XtalFluor-E
-
Base: Pyridine or
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow Diagram (DOT):
Caption: Figure 1: Step-wise workflow for the safe in situ generation of DFAF and subsequent amidation.
Part 3: Mechanistic Reactivity & The "Fluoride Advantage"
Why use the Acyl Fluoride (DFAF) instead of the Acyl Chloride?
-
Bond Strength vs. Leaving Group Ability: The C-F bond in acyl fluorides is stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Counterintuitively, this makes DFAF more selective. It is less prone to non-specific hydrolysis or side-reactions (like ketene dimerization) but remains highly reactive toward amine nucleophiles due to the high electronegativity of fluorine increasing the electrophilicity of the carbonyl carbon.
-
Silanophilic Activation: Acyl fluorides can be activated by silyl ethers or Lewis acids, allowing for "switched" reactivity that acyl chlorides cannot offer.
Mechanism of Amidation: The reaction proceeds via a tetrahedral intermediate. The small atomic radius of fluorine creates less steric hindrance during the nucleophilic attack compared to chlorine.
Caption: Figure 2: Nucleophilic Acyl Substitution mechanism specific to Acyl Fluorides.
Part 4: Applications in Medicinal Chemistry[2][3][4][5][6]
The primary utility of DFAF is the introduction of the Difluoromethyl (
1. The Lipophilic Hydrogen Bond Donor
The
-
H-Bond Donor: The
bond in is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor. -
Lipophilicity: Unlike -OH, which lowers logP (making a drug more water-soluble but less membrane-permeable),
increases lipophilicity, improving blood-brain barrier (BBB) penetration while maintaining H-bonding interactions with the receptor target.
2. Metabolic Blocking
Replacing a methyl group (
Part 5: Validated Experimental Protocol
Title: Synthesis of N-Benzyl-2,2-difluoroacetamide (Benchmarking Standard)
Context: This protocol demonstrates the "In Situ" method, avoiding the need to handle gaseous DFAF directly.
Materials:
-
Difluoroacetic acid (1.0 equiv)
-
Cyanuric Fluoride (0.4 equiv) Note: 0.33 is stoichiometric, 0.4 ensures completion.
-
Pyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Dichloromethane (Anhydrous)
Step-by-Step Methodology:
-
Activation (Generation of DFAF):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and argon balloon, add Difluoroacetic acid (1.0 mmol) and DCM (5 mL).
-
Cool the solution to -10 °C (Ice/Salt bath).
-
Add Pyridine (1.0 mmol) followed dropwise by Cyanuric Fluoride (0.4 mmol).
-
Observation: A white precipitate (Cyanuric acid byproduct) may form. Stir for 20 minutes at -10 °C. The solution now contains reactive Difluoroacetyl fluoride.
-
-
Coupling:
-
Add Benzylamine (1.1 mmol) slowly to the cold mixture.
-
Allow the reaction to warm to Room Temperature (25 °C) over 1 hour.
-
Monitoring: Check via TLC (stain with KMnO4; amide is UV active).
-
-
Workup (Self-Validating Step):
-
Dilute with DCM (20 mL) and wash with 1M HCl (10 mL) to remove excess pyridine and amine.
-
Wash with Sat.
(to remove unreacted acid/fluoride byproducts). -
Dry over
, filter, and concentrate.
-
-
Result:
-
The resulting oil crystallizes upon standing.
-
Validation:
NMR should show a doublet around -125 ppm (characteristic of ).
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Schoenebeck, F., et al. (2017).[1] Acyl Fluorides: A Renaissance. Chemical Reviews, 117(17), 11522–11568. (Authoritative review on the stability and reactivity of acyl fluorides vs chlorides).
-
SynQuest Laboratories. (2024). Difluoroacetyl Fluoride Product Data Sheet. (Source for boiling point data: 2-4°C).[2]
-
Olah, G. A., et al. (1974). Synthetic Methods and Reactions.[3][4][1][5][6][7][8] Preparation of Acyl Fluorides. Synthesis, 1974(12), 892-893. (Foundational text on generating acyl fluorides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 2925-22-6 | 2116-3-03 | MDL MFCD01861140 | Difluoroacetyl fluoride | SynQuest Laboratories [synquestlabs.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. "A Process For Preparation Of Difluoroacetyl Fluoride And Its [quickcompany.in]
